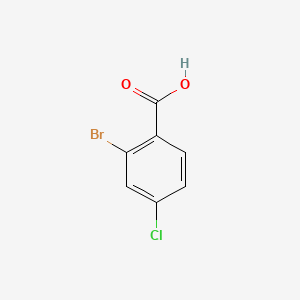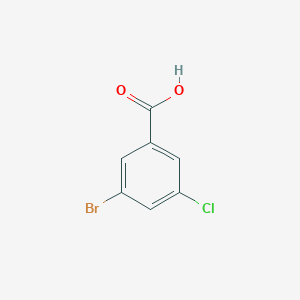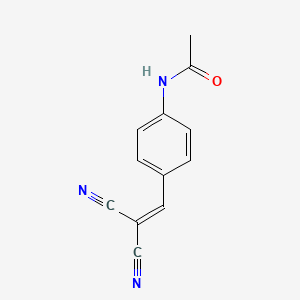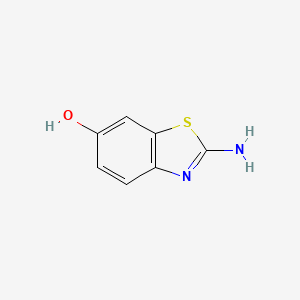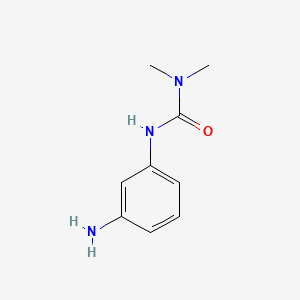
3-(3-Aminophényl)-1,1-diméthylurée
Vue d'ensemble
Description
3-(3-Aminophenyl)-1,1-dimethylurea is an organic compound with the molecular formula C9H13N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-aminophenyl group
Applications De Recherche Scientifique
3-(3-Aminophenyl)-1,1-dimethylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Target of Action
The primary target of 3-(3-Aminophenyl)-1,1-dimethylurea is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .
Mode of Action
3-(3-Aminophenyl)-1,1-dimethylurea interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the biochemical pathways related to tubulin, a protein that is crucial for cell division . By targeting tubulin, the compound disrupts cell division, which can lead to cell death .
Pharmacokinetics
3-(3-Aminophenyl)-1,1-dimethylurea is stable in circulation with no change in its drug–antibody ratio for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound could be effective in treating cancers that overexpress FolRα.
Action Environment
The action of 3-(3-Aminophenyl)-1,1-dimethylurea can be influenced by environmental factors. For example, the presence of other drugs could potentially affect its efficacy. In one study, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other drugs in the patient’s system.
Analyse Biochimique
Biochemical Properties
3-(3-Aminophenyl)-1,1-dimethylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with folate receptor alpha, a cell-surface protein overexpressed in certain cancer cells . This interaction is crucial for the compound’s potential use in targeted cancer therapies. Additionally, 3-(3-Aminophenyl)-1,1-dimethylurea can inhibit specific enzymes involved in cellular metabolism, thereby affecting the overall biochemical pathways within the cell.
Cellular Effects
3-(3-Aminophenyl)-1,1-dimethylurea has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the normal signaling pathways . It also affects the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Aminophenyl)-1,1-dimethylurea involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as folate receptor alpha, leading to the internalization of the compound into the cell . Once inside, it can inhibit enzymes involved in critical metabolic pathways, resulting in the disruption of cellular homeostasis. Additionally, 3-(3-Aminophenyl)-1,1-dimethylurea can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Aminophenyl)-1,1-dimethylurea change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-(3-Aminophenyl)-1,1-dimethylurea can lead to sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 3-(3-Aminophenyl)-1,1-dimethylurea vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect targeted pathways . At higher doses, it can induce toxic effects, including organ damage and systemic toxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
3-(3-Aminophenyl)-1,1-dimethylurea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(3-Aminophenyl)-1,1-dimethylurea is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as cancer cells expressing folate receptor alpha. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 3-(3-Aminophenyl)-1,1-dimethylurea is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea typically involves the reaction of 3-nitroaniline with dimethylcarbamoyl chloride. The reaction proceeds through the following steps:
Reduction of 3-nitroaniline: 3-nitroaniline is reduced to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 3-(3-Aminophenyl)-1,1-dimethylurea: The resulting 3-aminophenylamine is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form 3-(3-Aminophenyl)-1,1-dimethylurea.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminophenyl)-1,1-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenyl)-1,1-dimethylurea: Similar structure but with the amino group in the para position.
3-(3-Aminophenyl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
3-(3-Aminophenyl)-1,1-dimethylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness
3-(3-Aminophenyl)-1,1-dimethylurea is unique due to its specific substitution pattern and the presence of the dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCIMHCGCFGWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192989 | |
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39938-79-9 | |
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)
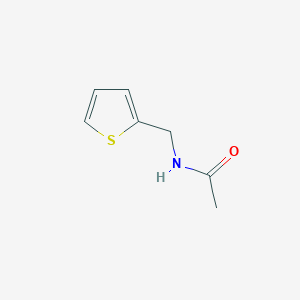

![[4-(1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B1265912.png)

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)


